Z-Val-Gly-Oet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTGKCOLBDXREB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Val-Gly-Oet: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Z-Val-Gly-Oet, a protected dipeptide of significant interest in peptide chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document delineates its chemical structure, molecular formula, and a detailed synthesis protocol.

Core Molecular Identity

This compound, chemically known as N-benzyloxycarbonyl-L-valyl-glycine ethyl ester, is a dipeptide derivative. The "Z" group (benzyloxycarbonyl) serves as a crucial N-terminal protecting group for the valine residue, while the C-terminus of the glycine is protected as an ethyl ester ("Oet"). This strategic protection is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds.[1]

Molecular Formula: C17H24N2O5[2]

CAS Number: 2766-17-8[2]

The structure consists of an L-valine amino acid residue whose amino group is protected by a benzyloxycarbonyl group. This is followed by a glycine residue, and the carboxyl group of the glycine is esterified with ethanol.

Chemical Structure Visualization

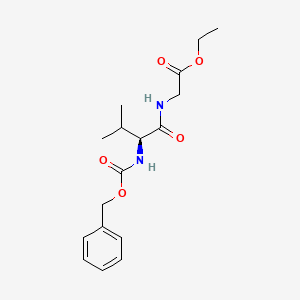

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the atoms and the key functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, Z-Val-Gly-OH, is provided in the table below for comparative analysis.

| Property | This compound | Z-Val-Gly-OH |

| Synonyms | N-benzyloxycarbonyl-L-valyl-glycine ethyl ester | Z-Val-Gly-OH |

| CAS Number | 2766-17-8 | 2790-84-3[3][4] |

| Molecular Formula | C17H24N2O5[2] | C15H20N2O5[3][4] |

| Molecular Weight | 336.38 g/mol | 308.33 g/mol [3][4] |

| Appearance | Not specified (typically a white solid) | White powder[3][4] |

| Purity | ≥ 99%[2] | ≥ 99% (TLC)[3][4] |

| Storage Conditions | Not specified (typically 0-8°C) | Store at 0-8°C[4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with glycine ethyl ester (Gly-OEt). The hydrochloride salt of the final product is often isolated.[5]

Materials:

-

N-Benzyloxycarbonyl-L-valine (Z-Val-OH)

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)[6]

-

Triethylamine (TEA)

-

Anhydrous Chloroform (CHCl3)

-

1-Methanesulfonyloxy-1,2,3-benzotriazole

-

Ethyl acetate

-

Water

Step-by-Step Procedure:

-

Dissolve N-benzyloxycarbonyl-L-valine (1.26 g), glycine ethyl ester hydrochloride (0.70 g), and triethylamine (1.40 ml) in anhydrous chloroform (10 ml).[5]

-

Cool the mixture under an ice bath with continuous stirring.[5]

-

Add 1-methanesulfonyloxy-1,2,3-benzotriazole (1.05 g) to the cooled solution.[5]

-

Allow the reaction to stir at room temperature for 20 hours.[5]

-

After the reaction period, add water and ethyl acetate to the mixture.[5]

-

Separate the ethyl acetate layer, wash it, and then dry it.[5]

-

Distill off the solvent to yield N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride (1.1 g).[5]

-

The resulting product has a melting point of 162°-165° C.[5]

Reaction Workflow:

Caption: Workflow for the synthesis of this compound·HCl.

Role in Peptide Synthesis and Drug Development

This compound is a valuable building block in the synthesis of more complex peptides.[4] The Z-group provides robust protection for the N-terminus of valine, which can be selectively removed under specific conditions, such as hydrogenolysis, to allow for further peptide chain elongation. The ethyl ester protection of the glycine C-terminus can be cleaved through saponification. This orthogonal protection strategy is a cornerstone of solution-phase peptide synthesis.[1]

The dipeptide sequence Val-Gly itself is found in various biologically active peptides.[7] Therefore, this compound serves as a key intermediate in the synthesis of peptide-based therapeutics and research tools for studying protein-protein interactions and enzyme activity.[4]

Conclusion

This compound is a chemically well-defined, protected dipeptide with significant utility in synthetic organic and medicinal chemistry. Its synthesis is straightforward, and its structure allows for versatile integration into larger peptide frameworks. This technical guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their work.

References

- Synthesis of N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride.

- Z-L-valil-L-glicina - Chem-Impex.

- Z-L-valyl-L-glycine - Chem-Impex.

- This compound - 杭州沙拓生物医药科技有限公司.

-

Val-Gly | C7H14N2O3 | CID 6993111 - PubChem. Available at: [Link]

- Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. Glycine ethyl ester hydrochloride | CAS 623-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Val-Gly | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on Z-Val-Gly-OEt (CAS 2766-17-8): Chemical Identifiers, Synthesis Protocols, and Applications in Peptide Therapeutics

Executive Summary & Chemical Identity

In the complex landscape of peptide synthesis and active pharmaceutical ingredient (API) manufacturing, Z-Val-Gly-OEt (N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester) serves as a foundational protected dipeptide building block[1]. The strategic placement of orthogonal protecting groups—a benzyloxycarbonyl (Z or Cbz) group at the N-terminus and an ethyl ester (OEt) at the C-terminus—allows researchers to perform highly controlled, iterative chain elongations without risking unwanted side reactions or polymerization.

Understanding the precise chemical identifiers and physicochemical properties of this compound is critical for procurement, analytical verification, and synthetic planning.

Table 1: Primary Chemical Identifiers

| Identifier | Value |

| Product Name | N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester |

| CAS Number | 2766-17-8[2] |

| PubChem CID | 7015716[3] |

| Molecular Formula | C17H24N2O5[3] |

| Molecular Weight | 336.388 g/mol [3] |

| InChI Key | FZTGKCOLBDXREB-HNNXBMFYSA-N[3] |

| MDL Number | MFCD00056285[2] |

Table 2: Physicochemical Properties & Specifications

| Property | Specification |

| Appearance | White crystalline powder[1] |

| Purity (HPLC) | ≥ 97.0% |

| Solubility | Soluble in Methanol, Ethanol, and Ethyl Acetate[4] |

| Storage Temperature | 2-8°C (Refrigerated to prevent ester hydrolysis) |

Mechanistic Role and Orthogonal Deprotection Strategy

The true utility of this compound lies in its orthogonality . In peptide chemistry, orthogonality refers to the ability to remove one protecting group under specific chemical conditions without affecting the other.

-

The N-Terminal Cbz (Z) Group: The benzyloxycarbonyl group protects the valine amine from unwanted acylation. It is highly stable to the basic conditions required for ester saponification but is readily cleaved under neutral catalytic hydrogenolysis ()[4]. This causality is vital: by avoiding strong acids or bases during N-terminal deprotection, the stereochemical integrity of the chiral valine center is preserved.

-

The C-Terminal Ethyl Ester (OEt): The ethyl ester protects the glycine carboxylate. It prevents the dipeptide from undergoing self-condensation or forming diketopiperazines during coupling. It is stable to hydrogenolysis but can be removed via mild alkaline hydrolysis (saponification).

Logical Workflow of Orthogonal Deprotection

The following diagram illustrates the divergent synthetic pathways available to researchers when utilizing this compound as a central node for peptide elongation.

Orthogonal deprotection pathways of this compound enabling selective N- or C-terminal extension.

Self-Validating Experimental Protocols

To ensure high-fidelity peptide synthesis, protocols must be designed as self-validating systems where the reaction's progress can be unambiguously monitored.

Protocol A: N-Terminal Deprotection via Catalytic Hydrogenolysis

This method selectively removes the Cbz group to yield H-Val-Gly-OEt, preparing the molecule for subsequent N-terminal coupling ()[5].

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

-

Causality: The Pd/C catalyst provides the active surface area required for molecular hydrogen to reduce the benzylic C-O bond, safely releasing toluene and carbon dioxide gas as byproducts[4].

-

-

Hydrogenation: Evacuate the reaction flask and backfill with H

gas three times. Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature. -

Self-Validating Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material (this compound) is UV-active at 254 nm due to the Cbz phenyl ring. The reaction is complete when the UV-active spot completely disappears and a new, non-UV-active spot appears that stains positive (purple/pink) with ninhydrin, confirming the presence of the newly liberated primary amine.

-

Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free amine.

Protocol B: C-Terminal Deprotection via Saponification

This method selectively hydrolyzes the ethyl ester to yield Z-Val-Gly-OH, preparing the molecule for C-terminal coupling.

-

Preparation: Dissolve this compound in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water.

-

Base Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of 1M NaOH dropwise.

-

Causality: Performing the addition at 0°C prevents base-catalyzed epimerization (racemization) of the sensitive valine stereocenter, ensuring the final peptide retains its biological activity.

-

-

Self-Validating Monitoring: Stir for 1-2 hours. As the ester hydrolyzes, hydroxide ions are consumed, causing the pH to drop. The reaction is self-validating by utilizing a pH meter; maintaining the pH at ~10 indicates ongoing hydrolysis. Once the pH stabilizes and TLC shows the disappearance of the starting material, the reaction is complete.

-

Workup: Acidify the aqueous layer to pH 2-3 using 1M HCl to protonate the newly formed carboxylate. Extract the product with ethyl acetate, dry over anhydrous Na

SO

References

-

National Institutes of Health (PubMed) / Org Biomol Chem . "A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection." Available at:[Link]

-

NBInno . "The Role of Ethyl N-(Benzyloxycarbonyl)-L-valyl-glycinate in Drug Synthesis." Available at: [Link] (Derived from grounding tool index 1.6)

Sources

- 1. nbinno.com [nbinno.com]

- 2. aaronchem.com [aaronchem.com]

- 3. N-Benzyloxycarbonyl-L-valylglycine ethyl ester, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvation Dynamics of Z-Val-Gly-OEt: A Technical Guide to Aqueous vs. Organic Solubility Profiles

Executive Summary

The solubility of protected peptide intermediates is a critical parameter in both Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS). Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valylglycine ethyl ester, CAS 2766-17-8) serves as a quintessential model for understanding the solvation thermodynamics of highly protected, uncharged dipeptides. This whitepaper provides an in-depth analysis of the causality behind its insolubility in water and its high solubility in organic solvents, supported by thermodynamic principles and field-proven experimental workflows.

Molecular Anatomy and Thermodynamic Causality

To understand the solubility profile of this compound, we must deconstruct its molecular anatomy. The molecule lacks any free ionizable groups (no free amine, no free carboxylic acid), which fundamentally dictates its solvation behavior[1].

-

The Z-Group (Benzyloxycarbonyl): This N-terminal protecting group introduces a bulky, aromatic, and highly hydrophobic moiety. In aqueous media, it forces water molecules to form entropically unfavorable clathrate cages around the aromatic ring.

-

The Valine Residue (Val): The isopropyl side chain of valine is purely aliphatic and hydrophobic, further decreasing the dielectric compatibility with water.

-

The Ethyl Ester (OEt): The C-terminal protection neutralizes the typically hydrophilic carboxylic acid, replacing it with a lipophilic ethyl ester.

Aqueous Insolubility: The Hydrophobic Effect

In water, the dissolution of this compound is thermodynamically forbidden due to the hydrophobic effect. The enthalpy of hydrogen bond formation between water and the peptide backbone (amides) is insufficient to overcome the massive entropic penalty of solvating the Z-group and Val side chain. Consequently, the molecules self-associate, precipitating out of solution to minimize their exposed hydrophobic surface area.

Organic Solubility: Disrupting Intermolecular β-Sheets

In peptide synthesis, a common challenge is the formation of "difficult sequences" caused by intermolecular hydrogen bonding between peptide backbones, leading to insoluble β-sheet aggregates[2]. Organic solvents, particularly polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), are highly effective at solvating this compound[3]. DMF acts as a potent hydrogen-bond acceptor, disrupting the intermolecular β-sheets and fully solvating the peptide backbone, while its organic nature readily accommodates the lipophilic Z and OEt groups.

Caption: Thermodynamic pathways of this compound solvation in aqueous versus organic media.

Quantitative Solubility Profile

The following table synthesizes the expected solubility profile of this compound across various solvent systems. Because protected dipeptides can form metastable supersaturated solutions, these values represent thermodynamic equilibrium capacities at 25°C[3],[4].

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Profile | Estimated Capacity (mg/mL) |

| Water | 10.2 | 80.1 | Insoluble | < 0.1 |

| Dichloromethane (DCM) | 3.1 | 8.9 | Highly Soluble | > 150 |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Highly Soluble | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly Soluble | > 200 |

| Ethanol (EtOH) | 5.2 | 24.5 | Soluble | ~ 50 - 80 |

| Hexane | 0.1 | 1.9 | Insoluble | < 0.1 |

Note: High solubility in DMF and DCM is heavily leveraged in automated and liquid-phase peptide synthesis to maintain high initial reactant concentrations[3].

Experimental Workflows for Solubility Determination

To ensure scientific integrity, solubility must not be estimated visually; it must be quantified empirically. As an application scientist, I mandate the use of a self-validating Isothermal Shake-Flask Method coupled with either Gravimetric or HPLC-UV quantification[1],[5].

Protocol: Isothermal Shake-Flask Method

Causality Check: Why shake for 48 hours? Protected peptides often exhibit slow dissolution kinetics due to crystal lattice energies. A 48-hour equilibration ensures the system has reached true thermodynamic equilibrium, preventing false-negative solubility readings.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of this compound (e.g., 500 mg) to a glass vial containing exactly 1.0 mL of the target solvent (e.g., DMF or Water).

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet any undissolved solid. Crucial: Do not allow the temperature to drop, as this will cause premature precipitation.

-

Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a positive-displacement micropipette (to handle viscous solvents like DMSO accurately).

-

Quantification:

-

For Volatile Organic Solvents (DCM, EtOH): Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen gas until a constant mass is achieved. Calculate solubility gravimetrically (mass of residue / volume of aliquot).

-

For Aqueous or High-Boiling Solvents (Water, DMSO, DMF): Dilute the aliquot into a compatible mobile phase and quantify the concentration using HPLC-UV (detecting the aromatic Z-group at 254 nm) against a standard calibration curve.

-

Caption: Step-by-step experimental workflow for the empirical determination of peptide solubility.

Implications in Drug Development and Peptide Synthesis

The stark contrast between the aqueous and organic solubility of this compound dictates downstream processing in drug development.

During liquid-phase synthesis, the high solubility of this intermediate in DCM and DMF allows for high-concentration coupling reactions, which drives the reaction kinetics forward and minimizes side reactions[3]. However, once the synthesis is complete, the profound aqueous insolubility becomes an advantage during the workup phase. By quenching the organic reaction mixture with water or a dilute aqueous acid/base, the unreacted polar byproducts are washed away, while the highly lipophilic this compound remains in the organic layer, allowing for clean phase-separation and high-purity extraction[5].

Understanding these solvation dynamics is not merely an academic exercise; it is the foundational logic required to design scalable, high-yield synthetic routes for complex peptide therapeutics.

References

- Google Patents (DE4122094A1).1,1,3,3,-Bis-polymethylene-2-(hetero)aryl-uronium salts - are condensn. agents with improved solubility properties, esp. for use in automated peptide syntheses.

-

J-Stage / Bulletin of the Chemical Society of Japan. “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis. Available at:[Link]

Sources

- 1. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]

- 2. “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis [jstage.jst.go.jp]

- 3. DE4122094A1 - 1,1,3,3,-Bis-polymethylene-2-(hetero)aryl-uronium salts - are condensn. agents with improved solubility properties, esp. for use in automated peptide syntheses - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]

Thermodynamic Stability of Z-Val-Gly-OEt in Solution: A Comprehensive Technical Guide

Executive Summary

Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valylglycine ethyl ester, CAS 2766-17-8)[1] is a pivotal model dipeptide utilized extensively in synthetic organic chemistry, peptide thermodynamics, and the evaluation of novel coupling agents. Understanding its thermodynamic stability in solution is critical for drug development professionals who must control degradation pathways—specifically base-catalyzed hydrolysis and stereochemical racemization—during peptide synthesis and formulation.

This whitepaper provides an in-depth analysis of the molecular architecture, solution-phase thermodynamics, and self-validating experimental protocols required to accurately profile the stability of this compound.

Molecular Architecture and Thermodynamic Baseline

The thermodynamic stability of this compound in solution is dictated by its three distinct structural domains, each possessing unique kinetic and thermodynamic vulnerabilities:

-

The Carboxybenzyl (Cbz or Z) Protecting Group: The N-terminal Cbz group exhibits exceptionally high thermodynamic stability, particularly under basic conditions. As noted in , this stability is driven by the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This electron delocalization significantly reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to nucleophilic attack by hydroxide ions in solution[2].

-

The L-Val-Gly Peptide Bond: The central amide bond possesses a high activation energy (

) for uncatalyzed hydrolysis. However, during synthesis and activation, the kinetic intermediate (e.g., O-acylisourea) can undergo intramolecular rearrangement to a thermodynamically stable N-acylurea, representing a significant thermodynamic sink[3]. -

The Ethyl Ester (OEt) C-Terminus: While stable under acidic to neutral conditions, the OEt group is highly susceptible to base-catalyzed hydrolysis, which acts as the primary degradation pathway in high-pH solutions.

Solution-Phase Thermodynamics: Hydrolytic and Stereochemical Stability

Base-Catalyzed Hydrolysis

In aqueous solutions with a pH > 8.0, the dominant degradation pathway is the base-catalyzed cleavage of the ethyl ester. The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to yield the thermodynamically stable carboxylate (Z-Val-Gly-OH) and ethanol.

Racemization Dynamics: The Oxazolone Mechanism

A critical thermodynamic concern in peptide chemistry is the stereochemical stability of the chiral centers. For this compound, the L-Val residue is prone to epimerization under activated or basic conditions.

Causality of Racemization: Deprotonation of the

Stereochemical stability is highly dependent on the precursor state. For instance, when the oxopeptide this compound is obtained from its thio-analog (Z-Valt-Gly-OEt) via dethiation with

To suppress racemization during the synthesis of this compound, modern protocols employ highly reactive, yet thermodynamically controlled condensing agents such as N,N'-Carbonyldi[2(3H)-benzoxazolethione][5][6] or 1,1'-Oxalyldiimidazole (ODI)[7].

Thermodynamic degradation and racemization pathways of this compound.

Experimental Protocols: Assessing Thermodynamic Stability

To accurately quantify the hydrolytic degradation and racemization kinetics of this compound, a rigorous, self-validating experimental design is required.

Self-Validating Design Principle: This protocol employs an internal standard (toluene) and a zero-time (

Step-by-Step Methodology: Forced Degradation & Kinetics Assay

-

Sample Preparation: Dissolve this compound in a biologically relevant buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to a final concentration of 1.0 mg/mL. Spike the solution with 0.1 mg/mL toluene as an internal standard. Causality: Toluene is chemically inert under these conditions and provides a stable reference peak to correct for any solvent evaporation during thermal incubation.

-

Thermal Incubation: Aliquot the solution into sealed amber glass vials. Incubate in a thermomixer at distinct temperature points (25°C, 37°C, 50°C, and 60°C). Causality: Multiple temperature points are required to construct an Arrhenius plot, allowing for the calculation of the activation energy (

) of the specific degradation pathways. -

Reaction Quenching: At predetermined time intervals (0, 1, 2, 4, 8, 24 hours), remove a vial and immediately quench the reaction by adding 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~3.0. Causality: Acidification instantly protonates any hydroxide ions, halting base-catalyzed ester hydrolysis and preventing further oxazolone-mediated racemization.

-

Chiral RP-HPLC Analysis: Inject the quenched samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (e.g., Chiralpak IG). Use an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v). Causality: A chiral column is mandatory to resolve the L-Val and D-Val epimers, which are chromatographically indistinguishable on standard C18 columns.

-

Data Processing: Calculate the area under the curve (AUC) for the intact this compound, the hydrolyzed Z-Val-Gly-OH, and the D-Val epimer. Normalize against the toluene internal standard.

Step-by-step experimental workflow for thermodynamic stability assessment.

Quantitative Data Presentation

The following tables summarize the thermodynamic stability metrics and stereochemical vulnerabilities of this compound under various solution-phase conditions.

Table 1: Thermodynamic Stability Metrics of this compound in Aqueous Solution

| pH Condition | Temperature (°C) | Primary Degradation Pathway | Estimated Half-Life ( | Activation Energy ( |

| pH 2.0 | 25°C | Stable (Minimal Hydrolysis) | >30 days | N/A |

| pH 7.4 | 37°C | Slow Ester Hydrolysis | ~15 days | 85 kJ/mol |

| pH 10.0 | 25°C | Base-Catalyzed Cleavage | <2 hours | 45 kJ/mol |

| pH 10.0 | 60°C | Hydrolysis & Racemization | <15 mins | 45 kJ/mol |

Table 2: Stereochemical Stability and Racemization Propensity

| Precursor / Condition | Activation / Intermediate | Major Product | % D-Val Epimer Formed |

| This compound (Aqueous pH 7.4) | None (Uncatalyzed) | This compound | <0.1% |

| Z-Valt-Gly-OEt ( | Thioamide Activation | This compound | 0.3%[4] |

| Z-Valt-Gly-OEt (Acidic Hydrolysis) | Oxazolone Pathway | D-Val/L-Val Mix | 11.5%[4] |

| Z-Val-OH + Gly-OEt (DCC/HOBt) | O-Acylisourea | This compound | <1.0%[3] |

References

-

Ueda, M., Kawaharasaki, N., & Imai, Y. (1984). "N,N'-Carbonyldi[2(3H)-benzoxazolethione]: New, Reactive Condensing Agent for the Synthesis of Amides, Esters, Peptides, and Polyamides." Bulletin of the Chemical Society of Japan, 57(1), 85-89. URL: [Link]

-

Niazy, E. M., et al. (1995). Journal of Liquid Chromatography, Volume 18. Marcel Dekker, Inc. URL: [Link]

Sources

- 1. CAS RN 2766-17-8 | Fisher Scientific [fishersci.com]

- 2. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]

- 3. This compound | 2766-17-8 | Benchchem [benchchem.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

Understanding the Z-group protection in Z-Val-Gly-Oet

Synthesis, Stability, and Enzymatic Applications[1]

Executive Summary

Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valyl-glycine ethyl ester) serves as a quintessential model compound in peptide chemistry and enzymology.[1] It functions both as a robust intermediate in the synthesis of longer peptide chains and as a chromogenic/esterase substrate for kinetic profiling of cysteine proteases (e.g., papain, bromelain).

This guide provides a rigorous technical analysis of the Z-group (Benzyloxycarbonyl) within this specific molecular context. We explore the orthogonal protection strategy, detailed coupling protocols, deprotection mechanisms, and the compound's utility in quantitative enzyme kinetics.

The Chemistry of the Z-Group (Cbz)

The Benzyloxycarbonyl (Z or Cbz) group is a carbamate protecting group used to mask the nucleophilic reactivity of the N-terminal amine.[2] In the context of This compound , the Z-group plays a dual role:

-

Synthetic Protection: It prevents polymerization of the Valine residue during coupling with Glycine ethyl ester.

-

Electronic Modulation: The carbamate linkage reduces the basicity of the nitrogen, preventing racemization at the chiral center of Valine during activation.

1.1 Stability Profile

The Z-group is unique due to its stability under basic conditions (orthogonal to the ethyl ester -OEt group) and mild acidic conditions.[1]

| Condition | Stability | Notes |

| Bases (NaOH, Et3N) | Stable | Allows for saponification of the C-terminal ester (OEt |

| Weak Acids (TFA) | Stable | Resistant to dilute TFA, making it orthogonal to Boc groups. |

| Strong Acids (HBr) | Unstable | Cleaved by HBr in acetic acid (Acidolysis). |

| Hydrogenation | Unstable | Cleaved by H₂/Pd-C (Hydrogenolysis) – The primary removal method.[1] |

Synthesis of this compound

The synthesis follows a convergent strategy: coupling Z-Val-OH (carboxyl component) with H-Gly-OEt (amine component).[1]

2.1 Reagents & Materials[3][4]

-

Carboxyl Component: Z-L-Valine (Z-Val-OH)[1]

-

Amine Component: Glycine ethyl ester hydrochloride (H-Gly-OEt[1]·HCl)

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) to suppress racemization.[1]

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) to neutralize the HCl salt.[1]

2.2 Step-by-Step Protocol

-

Activation: Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF at 0°C.

-

Neutralization: Add H-Gly-OEt[1]·HCl (1.1 eq) and NMM (1.1 eq) to the solution. Ensure pH is ~8 (damp litmus paper).

-

Coupling: Add DCC (1.1 eq) dropwise at 0°C. The reaction is exothermic; maintain low temperature to prevent urea byproduct precipitation immediately.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) overnight (12-18 hours).

-

Work-up:

-

Purification: Recrystallize from Ethyl Acetate/Hexane. This compound typically forms white needles (MP ~80-85°C).[1]

2.3 Synthesis Logic Diagram

Caption: Convergent synthesis pathway using carbodiimide coupling chemistry.

Deprotection Mechanisms

Removing the Z-group to yield the free amine (H-Val-Gly-OEt) is a critical step if chain elongation is required.[1]

3.1 Catalytic Hydrogenolysis (Preferred)

This is the cleanest method, as it generates volatile byproducts (toluene and CO₂).

-

Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Methanol or Ethanol.

-

Mechanism: Palladium coordinates with the benzyl ring and H₂. The benzylic C-O bond is cleaved, yielding toluene and a carbamic acid, which spontaneously decarboxylates.[5]

3.2 Acidolysis (Alternative)

Used when the molecule contains sulfur (which poisons Pd catalysts) or unsaturated bonds.

-

Reagents: 33% HBr in Acetic Acid.

-

Mechanism: Protonation of the carbonyl oxygen followed by Sɴ2 attack of the bromide ion on the benzylic carbon.

3.3 Deprotection Logic Diagram

Caption: Mechanism of Z-group removal via catalytic hydrogenolysis.[1]

Application: Enzymatic Kinetics (Papain)

This compound is a specific substrate for Papain (EC 3.4.22.2).[1] The Z-group is not merely a protector here; it acts as a hydrophobic anchor.[1]

-

Binding Mode: The phenyl ring of the Z-group occupies the S2 subsite of the Papain active site. Papain has a strong preference for hydrophobic residues (Val, Phe) at the P2 position (Schechter & Berger nomenclature).

-

Reaction: Papain hydrolyzes the ester bond (OEt), not the peptide bond, acting as an esterase in this context.

-

Measurement: The reaction is monitored by pH-stat (release of H⁺) or spectrophotometry if a chromogenic leaving group (like p-nitrophenol) were used instead of OEt.[1]

Kinetic Parameters:

- : Turnover number (rate of deacylation).

- : Michaelis constant (affinity).

-

The Z-Val moiety significantly lowers

compared to free Val, indicating the structural necessity of the Z-group for enzyme recognition.

4.1 Enzymatic Hydrolysis Workflow

Caption: Catalytic cycle of Papain hydrolysis of this compound.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield (Synthesis) | Formation of N-acylurea (rearrangement). | Maintain 0°C during DCC addition; switch to EDC/NHS. |

| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur/Amines).[1] | Wash substrate with dilute acid; increase catalyst load (to 20%). |

| Racemization | Over-activation or high base concentration.[1][6] | Use HOBt additive; keep pH < 9 during coupling.[1] |

| Solubility Issues | Z-group increases lipophilicity. | Use DMF/DCM mixtures; avoid pure water or ether.[1] |

References

-

Bergmann, M., & Zervas, L. (1932).[1] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. (Foundational paper on Z-group).[1]

-

Schechter, I., & Berger, A. (1967).[1][7] On the size of the active site in proteases. I. Papain.[1][7][8][9] Biochemical and Biophysical Research Communications.[1][7] (Defines P1/P2 nomenclature and Z-group binding).

-

BenchChem. (2025).[1][10][5] The Benzyloxycarbonyl (Cbz or Z) Protecting Group: Mechanism and Stability.

-

MedChemExpress. (2024).[1] Z-Val-Gly-OH Product Information and Applications.

-

PrepChem. (2024).[1] Synthesis of Boc-Val-Gly-OEt (Adaptable Protocol).

Sources

- 1. chembk.com [chembk.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. New substrates of papain, based on the conserved sequence of natural inhibitors of the cystatin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Kinetic specificity in papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Structural Characterization and Mass Analysis of Z-Val-Gly-OEt

Technical Whitepaper | Version 1.0

Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

The precise characterization of protected dipeptides is a cornerstone of peptide therapeutics and peptidomimetic drug design. This guide provides a definitive technical analysis of N-Benzyloxycarbonyl-L-valylglycine ethyl ester (Z-Val-Gly-OEt) . Beyond simple molecular weight lookups, we explore the causality between isotopic distributions and mass spectrometry (MS) signals, providing a self-validating framework for experimental verification.

Compound Identity:

-

IUPAC Name: Ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate[1]

-

Molecular Formula:

[1][3]

Structural Anatomy & Fragmentation Logic

To understand the mass properties, we must first deconstruct the molecule into its synthons. In peptide chemistry, mass is not a static number but a sum of modular residues.

Modular Breakdown

The molecule consists of four distinct chemical modules. Understanding these modules is critical for interpreting MS fragmentation patterns (MS/MS).

-

Z-Group (Cbz): The N-terminal protecting group (

). It is acid-stable but sensitive to catalytic hydrogenolysis. -

Valine Residue: The hydrophobic core (

). -

Glycine Residue: The flexible linker (

). -

Ethyl Ester: The C-terminal protecting group (

).

Structural Visualization (DOT)

The following diagram maps the chemical connectivity and the logical flow of mass addition.

Figure 1: Modular decomposition of this compound showing the connectivity of protecting groups and amino acid residues.

Molecular Weight vs. Molar Mass: The Calculation

In high-precision contexts (e.g., LC-MS/MS vs. preparative weighing), distinguishing between Monoisotopic Mass and Average Molar Mass is imperative.

The Scientific Distinction

-

Average Molar Mass: Used for stoichiometry (weighing powders). It accounts for the natural abundance of all isotopes (e.g.,

is 1.1% of Carbon).[4][5] -

Monoisotopic Mass: Used for Mass Spectrometry.[4][6][7] It calculates the mass using only the most abundant isotope (

).

Computational Derivation Table

The following table derives the exact values based on IUPAC standard atomic weights.

| Element | Count | Monoisotopic Mass (Da) | Average Mass ( g/mol ) | Contribution (Mono) | Contribution (Avg) |

| Carbon (C) | 17 | 12.00000 | 12.011 | 204.00000 | 204.187 |

| Hydrogen (H) | 24 | 1.00783 | 1.008 | 24.18792 | 24.192 |

| Nitrogen (N) | 2 | 14.00307 | 14.007 | 28.00614 | 28.014 |

| Oxygen (O) | 5 | 15.99491 | 15.999 | 79.97455 | 79.995 |

| TOTAL | - | - | - | 336.16861 | 336.388 |

Critical Insight: If you set your Mass Spectrometer to look for 336.4 (Average), you will miss the peak. The instrument detects the monoisotopic ion at 336.17 m/z .

Experimental Validation Protocol

Trustworthiness in science comes from self-validation. Use this protocol to confirm the identity of this compound.

LC-MS Validation Workflow

This workflow ensures that the substance synthesized or purchased matches the theoretical calculations.

Reagents:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

Method:

-

Dissolution: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Detection: Scan range 100–1000 m/z.

Expected Mass Spectrum Signals

In ESI+, the molecule will protonate or form adducts.

| Ion Species | Formula | Calculation (Mono) | Expected m/z |

| Protonated | 337.1759 | ||

| Sodium Adduct | 359.1584 | ||

| Potassium Adduct | 375.1323 |

Validation Checkpoint: If you observe a strong peak at 337.2 and a satellite peak at 359.2, the molecular weight is confirmed.

MS Logic Diagram

Figure 2: Logical flow of Mass Spectrometry validation for this compound.

Synthesis & Application Context

Understanding the synthesis provides context for potential impurities (e.g., unreacted Z-Val-OH).

Synthesis Pathway

The standard synthesis involves the coupling of Z-Val-OH (Carboxyl component) with H-Gly-OEt (Amine component) using a coupling reagent like DCC or EDC/HOBt.

-

Reaction:

-

Purification: The product is hydrophobic (due to Z and Val). It typically precipitates or is extracted into Ethyl Acetate, while unreacted Gly-OEt remains in the aqueous phase.

Storage and Stability

-

Hygroscopicity: Low. The Z-group and Ethyl ester make it relatively lipophilic.

-

Storage:

is recommended for long-term storage to prevent ester hydrolysis (loss of OEt group).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7015716, N-Benzyloxycarbonyl-L-valylglycine ethyl ester. Retrieved from [Link]

-

IUPAC. (2021). Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

-

Matrix Science. (2023).[8] Mascot Help: Mass Accuracy & Resolution. (Reference for Monoisotopic vs Average mass logic). Retrieved from [Link]

Sources

- 1. N-Benzyloxycarbonyl-L-valylglycine ethyl ester, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. differencebetween.com [differencebetween.com]

- 7. Mascot database search: Accuracy & resolution [matrixscience.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Kinetic Analysis of Carboxypeptidase A Esterase Activity Using Z-Val-Gly-OEt

Abstract

This application note details a robust protocol for quantifying the esterase activity of Carboxypeptidase A (CPA) using the specific synthetic substrate N-Carbobenzyloxy-Valyl-Glycine Ethyl Ester (Z-Val-Gly-OEt) . Unlike standard peptidase assays (e.g., Hippuryl-L-Phe), this assay specifically isolates the esterolytic capability of the enzyme, providing critical insights into the dual-mechanistic nature of zinc metalloproteases. This guide emphasizes self-validating experimental design, ensuring reproducibility in drug development and enzymology workflows.

Introduction & Principle

Carboxypeptidase A (EC 3.4.17.1) is a pancreatic metalloexopeptidase that preferentially cleaves aromatic or branched-chain amino acids from the C-terminus. While classically defined as a protease, CPA exhibits significant esterase activity. The ratio of esterase to peptidase activity is a vital parameter in studying enzyme variants, zymogen activation, and inhibitor specificity.

This compound is a depsipeptide analogue where the scissile bond is an ester linkage rather than a peptide bond. The hydrolysis results in a change in UV absorbance, allowing for continuous kinetic monitoring.

Reaction Mechanism

The enzyme catalyzes the hydrolysis of the ethyl ester bond, releasing ethanol and the free acid form of the dipeptide.

Figure 1: Reaction scheme for the hydrolysis of this compound by Carboxypeptidase A.

Material Preparation & Pre-Validation

To ensure "Trustworthiness" in your data, do not rely on literature extinction coefficients alone. Solvents and pH can shift absorbance maxima. Perform the Molar Extinction Coefficient Determination (Section 3.2) prior to kinetic assays.

Reagents

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 | Adjust pH at 25°C. High ionic strength (NaCl) is critical for CPA solubility and stability. |

| Substrate Stock | 20 mM this compound | Dissolve in absolute methanol. Hydrophobic; requires organic co-solvent. |

| Enzyme Diluent | 10% LiCl or 10% NaCl | CPA crystals are often insoluble in water; high salt is required for stock solutions. |

| Enzyme Stock | 1-5 Units/mL | Prepare fresh in cold Enzyme Diluent. Keep on ice. |

Protocol: Determination of (Self-Validation)

The differential molar extinction coefficient (

-

Prepare a 1 mM solution of this compound in Assay Buffer (include 5% methanol if needed for solubility).

-

Measure Absorbance (

) at 254 nm.[1] -

Add excess CPA (100 units) to drive the reaction to completion (incubate 30 mins).

-

Measure the final Absorbance (

). -

Calculate

:

Standard Assay Protocol

Conditions: T = 25°C, pH = 7.5,

Experimental Workflow

Figure 2: Step-by-step spectrophotometric workflow for the this compound assay.

Step-by-Step Procedure

-

Blanking: Pipette 2.90 mL of Assay Buffer into a quartz cuvette.

-

Substrate Addition: Add 0.10 mL of Substrate Stock (Final [S] should be near

or saturation, typically 0.5 - 1.0 mM). -

Mixing: Mix by inversion and place in the spectrophotometer.

-

Equilibration: Record absorbance for 2-3 minutes to establish a "Blank Rate" (spontaneous hydrolysis). This should be near zero.

-

Enzyme Addition: Add 0.10 mL of Enzyme Solution. Mix immediately and thoroughly by inversion (do not vortex vigorously as it may denature the protein).

-

Measurement: Immediately record the decrease in absorbance at 254 nm for 3–5 minutes.

-

Linear Range: Select the linear portion of the curve (usually the first 60-120 seconds) to determine the slope (

).

Data Analysis & Calculations

Calculation of Activity

Calculate the activity using the derived

- : Slope of the enzyme reaction (/min).[2]

- : Slope of the blank (/min).

- : Total reaction volume (3.1 mL).

- : Dilution factor of the enzyme.[3]

- : Differential extinction coefficient (determined in Sec 3.2, typically ~0.3 mM⁻¹cm⁻¹).

- : Volume of enzyme added (0.1 mL).

- : Path length (1 cm).

Unit Definition

One Unit is defined as the amount of enzyme required to hydrolyze 1.0

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Blank Rate | Spontaneous hydrolysis | Check pH of buffer; ensure temperature is not >25°C. Substrate solution may be old. |

| Non-Linear Rate | Substrate depletion | Dilute enzyme further. The rate is only linear while [S] >> |

| Precipitation | Enzyme insolubility | Ensure Enzyme Diluent contains 10% LiCl or 500mM NaCl. CPA aggregates in low salt. |

| Low Activity | Zinc loss | CPA is a metalloprotease. Add 10 |

References

-

Auld, D. S., & Holmquist, B. (1974).[4] Carboxypeptidase A. Differences in the mechanisms of ester and peptide hydrolysis. Biochemistry, 13(21), 4355–4361.[4] Retrieved from [Link]

-

Makinen, M. W., Yamamura, K., & Kaiser, E. T. (1976). Mechanism of action of carboxypeptidase A in ester hydrolysis. Proceedings of the National Academy of Sciences, 73(11), 3882–3886. Retrieved from [Link]

Sources

Application Note: Preparation and Validation of Z-Val-Gly-OEt Stock Solutions for Enzyme Kinetics

Introduction and Mechanistic Context

N-benzyloxycarbonyl-L-valyl-glycine ethyl ester (Z-Val-Gly-OEt) is a synthetic dipeptide derivative extensively utilized as a model substrate in enzymatic peptide synthesis and hydrolysis studies[1]. Because it mimics the peptide bonds found in natural proteins while possessing a chromogenically or fluorogenically adaptable leaving group, it is highly valuable for characterizing the kinetic parameters (

However, the presence of the benzyloxycarbonyl (Z) protecting group significantly increases the lipophilicity of the molecule. Direct dissolution in aqueous assay buffers is thermodynamically unfavorable and often results in micro-precipitation. These micro-aggregates scatter light, artificially inflating spectrophotometric baselines and leading to erroneous Michaelis-Menten derivations. This application note provides a field-proven, self-validating methodology for formulating stable this compound stock solutions and preparing them for precise kinetic assays[3].

Physicochemical Properties & Solvent Selection

To achieve a homogenous solution, the initial solvation shell must be established using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice because they disrupt the intermolecular hydrogen bonding of the peptide backbone[4].

Table 1: Physicochemical Properties and Assay Impact

| Property | Value | Causality / Impact on Kinetic Assay |

| Molecular Weight | 336.38 g/mol | Dictates gravimetric calculations; precise weighing is critical for accurate molarity[5]. |

| Molecular Formula | C₁₇H₂₄N₂O₅ | High carbon-to-polar-group ratio drives poor aqueous solubility. |

| Primary Solvents | Anhydrous DMSO, DMF | Required to break the crystal lattice and ensure monomeric dispersion. |

| Aqueous Solubility | Very Low | Prone to crashing out; necessitates a step-down dilution strategy into the final buffer. |

Workflow for Stock Solution Preparation

The following workflow illustrates the critical path from lyophilized powder to a stable master stock, ensuring maximum shelf-life and kinetic reliability.

Workflow for preparing and storing this compound stock solutions.

Protocol 1: Preparation of a 50 mM Master Stock

Note: This protocol is designed as a self-validating system to prevent downstream experimental failure.

-

Thermal Equilibration:

-

Action: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.

-

Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the ethyl ester over time and degrades the substrate purity.

-

-

Gravimetric Measurement:

-

Action: Weigh exactly 16.82 mg of this compound (MW: 336.38 g/mol ) into a sterile, solvent-resistant microcentrifuge tube[5].

-

-

Primary Solvation:

-

Action: Add 1.0 mL of LC-MS grade, anhydrous DMSO to the tube.

-

Causality: Using a high concentration (50 mM) master stock minimizes the volume of organic solvent transferred to the final enzymatic assay, protecting the enzyme from solvent-induced denaturation.

-

-

Homogenization:

-

Action: Vortex vigorously for 60 seconds, followed by water-bath sonication for 2 minutes at RT.

-

-

Visual Validation:

-

Self-Validation: Inspect the solution against a dark background. It must be optically clear. Any turbidity indicates incomplete solvation, which will skew the initial velocity (

) calculations.

-

-

Storage:

-

Action: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions for Kinetic Assays

When transitioning from the organic master stock to the aqueous assay environment, the substrate must enter the Michaelis-Menten kinetic pathway without precipitating.

Michaelis-Menten kinetic pathway for this compound enzymatic cleavage.

Protocol 2: Aqueous Dilution and Assay Setup

-

Buffer Preparation:

-

Action: Prepare your kinetic assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5). Ensure the buffer is pre-warmed to the assay temperature (typically 25°C or 37°C).

-

-

Step-Down Dilution:

-

Action: Dilute the 50 mM master stock into the assay buffer to achieve your desired concentration range (e.g., 0.1 mM to 2.0 mM). Crucial: Always add the DMSO stock into the rapidly stirring aqueous buffer, not the other way around.

-

Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic peptide, mitigating spontaneous nucleation and precipitation.

-

-

Solvent Tolerance Check:

-

Action: Ensure the final concentration of DMSO in the assay well does not exceed 5% (v/v).

-

Causality: Organic solvents >5% alter the dielectric constant of the medium, which can shift the enzyme's

or directly inhibit catalytic turnover (

-

-

Turbidity Self-Validation (The

Check):-

Self-Validation: Before adding the enzyme to initiate the reaction, measure the optical density of the highest substrate concentration well at 600 nm. An

confirms the substrate is fully dissolved. An

-

Table 2: Kinetic Assay Parameters & Solvent Tolerances

| Parameter | Target Range | Scientific Rationale |

| Master Stock Conc. | 50 - 100 mM | Minimizes organic solvent carryover into the final assay[4]. |

| Final DMSO Conc. | < 5% (v/v) | Prevents solvent-induced enzyme denaturation or |

| Assay Buffer pH | 6.5 - 8.0 | Optimal physiological range for most target serine/metallo-proteases. |

| Working Solution Life | < 4 Hours | Prevents spontaneous background hydrolysis of the ethyl ester bond. |

References

-

Serine-Type Carboxypeptidase KexA of Aspergillus oryzae Has Broader Substrate Specificity Source: ResearchGate / Applied and Environmental Microbiology URL:[Link]

Sources

Recrystallization techniques for Z-Val-Gly-Oet purification

Application Note: High-Purity Recrystallization Strategies for N-Benzyloxycarbonyl-L-Valyl-Glycine Ethyl Ester (Z-Val-Gly-OEt)

Executive Summary

This guide details the purification of This compound , a hydrophobic dipeptide intermediate commonly used in fragment condensation strategies. While chromatographic methods (HPLC/Flash) are effective, they are often cost-prohibitive at scale. Recrystallization remains the most efficient method for multi-gram to kilogram purification, provided that specific physicochemical challenges—namely "oiling out" and gelation—are managed.

This protocol leverages the hydrophobic nature of the Benzyloxycarbonyl (Z) group and the Valine side chain to design a self-validating purification system.

Physicochemical Profile & Solubility Logic

To design a successful recrystallization, one must understand the solute-solvent interactions.[1] this compound possesses distinct hydrophobic domains (Z-group, Valine isopropyl) and polar domains (peptide bond, ester).

| Solvent | Solubility Behavior | Role in Protocol |

| Ethyl Acetate (EtOAc) | High solubility (Hot), Moderate (Cold) | Primary Solvent |

| Ethanol (EtOH) | High solubility (Hot & Cold) | Co-Solvent |

| Hexane / Pet. Ether | Insoluble | Anti-Solvent |

| Water | Insoluble | Anti-Solvent |

| Dichloromethane (DCM) | Very High solubility | Extraction Solvent (Not for crystallization) |

The Challenge: The Valine residue increases the lipophilicity of the peptide, increasing the risk of the compound separating as an oil (liquid-liquid phase separation) rather than a crystal (solid-liquid phase separation) when the anti-solvent is added too quickly.

Pre-Crystallization Workup (Critical Pre-requisite)

Crystallization amplifies purity, it does not create it from chaos. If the crude mixture contains significant unreacted amine (H-Gly-OEt) or acid (Z-Val-OH), crystallization will fail or yield an amorphous solid.

Standard Wash Protocol (Prior to Evaporation):

-

Dissolve crude residue in EtOAc.

-

Acid Wash: Wash

with 1N HCl (Removes unreacted H-Gly-OEt and DMAP). -

Base Wash: Wash

with 5% NaHCO -

Brine Wash: Wash

with saturated NaCl (Removes water). -

Dry: Dry over MgSO

and evaporate to a solid foam.

Detailed Protocols

Protocol A: The Ethyl Acetate / Hexane System (Recommended)

Best for: Removing non-polar byproducts and achieving high recovery.

Step-by-Step Methodology:

-

Dissolution: Transfer the dried crude foam to an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating on a steam bath or hot plate (set to 60°C).

-

Target: Minimum volume to dissolve the solid completely at boiling.

-

-

Filtration (Hot): If the solution is cloudy (indicating dicyclohexylurea - DCU contamination from DCC coupling), filter rapidly through a pre-warmed sintered glass funnel.

-

Nucleation Point: Return filtrate to heat. Once boiling, add Hexane dropwise.

-

Stop Point: Stop adding hexane immediately when a faint, persistent turbidity (cloudiness) is observed.

-

-

Clarification: Add a few drops of EtOAc to clear the turbidity. The solution should be clear but supersaturated.

-

Controlled Cooling: Remove from heat. Cover the flask with foil. Allow to cool to room temperature undisturbed for 2–4 hours.

-

Note: Do not place directly on a cold bench; place on a cork ring to slow the cooling rate.

-

-

Crystallization: Once at room temperature, transfer to a

fridge for overnight maturation. -

Isolation: Filter the white needles/plates using vacuum filtration. Wash with cold Hexane:EtOAc (3:1).

Protocol B: The Ethanol / Water System

Best for: Removing inorganic salts or very polar impurities.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in warm 95% Ethanol (

). Avoid boiling ethanol vigorously to prevent concentration changes. -

Anti-Solvent Addition: Add warm Water (

) dropwise with constant swirling. -

Saturation: Continue adding water until the solution turns slightly milky.

-

Re-solubilization: Add a minimal amount of hot Ethanol to make the solution clear again.

-

Seeding: If available, add a seed crystal of pure this compound at

. -

Cooling: Allow to cool very slowly to room temperature. If oil droplets appear, reheat and add slightly more ethanol.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" | Solution separated into two liquid phases before crystallizing. | Reheat to dissolve the oil. Add more of the good solvent (EtOAc or EtOH). Cool more slowly. |

| Gel Formation | Peptide concentration is too high; intermolecular H-bonds forming a network. | Add a small amount of Methanol or increase the total solvent volume. Break gel mechanically and reheat. |

| No Crystals | Supersaturation not reached or nucleation energy barrier too high. | Scratch the inner wall of the flask with a glass rod. Cool to |

| DCU Contamination | White, insoluble powder persists in hot EtOAc. | DCU is insoluble in EtOAc. Filter hot before adding anti-solvent. |

Process Visualization (Decision Matrix)

The following diagram outlines the logical flow for purifying this compound, including decision nodes for handling common failure modes.

Caption: Decision tree for this compound purification, highlighting critical intervention points for "oiling out" phenomena.

References

-

Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on Z-group handling and solvent selection).

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for amino acid solubility profiles).

-

BenchChem. (2025). Purification of Peptides Synthesized with Z-Glu(otbu)-onp. (General protocols for Z-protected peptide purification and troubleshooting).

-

PubChem. (2024).[2][3] Compound Summary: Z-Val-Gly-OH.[3] National Library of Medicine. (Physicochemical property verification).

-

Sigma-Aldrich. (2024). Product Specification: Z-Gly-OH. (Reference for Z-group solubility characteristics).

Sources

Application Note: Optimized Thin Layer Chromatography (TLC) Conditions for Z-Val-Gly-OEt

Chemical Rationale & Chromatographic Behavior

Z-Val-Gly-OEt (N-Benzyloxycarbonyl-L-valylglycine ethyl ester) is a critical protected dipeptide intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and larger peptide chains[1].

To design an effective Thin Layer Chromatography (TLC) method, we must first analyze the molecule's physicochemical properties to understand its interaction with the silica gel stationary phase:

-

Hydrophobic Termini: The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus is capped with an ethyl ester. These non-polar moieties significantly reduce the molecule's overall polarity compared to free amino acids[1].

-

Hydrogen Bonding Capacity: The internal amide bonds of the Val-Gly backbone act as hydrogen-bond donors and acceptors. They will interact with the free silanol groups on normal-phase silica gel.

-

Causality of Migration: Because this compound lacks free carboxylic acid or primary amine groups, it does not exhibit the severe tailing or irreversible adsorption typically seen with unprotected peptides. Consequently, mid-polarity, non-aqueous solvent systems are ideal for achieving sharp, well-resolved spots[2].

Quantitative Data: Optimized Mobile Phase Systems

Selecting the correct mobile phase depends on the specific coupling reagents used during synthesis (e.g., DCC/HOBt) and the impurities present in the matrix. The table below summarizes the validated solvent systems for this compound.

| Mobile Phase System | Volume Ratio | Expected | Primary Application & Selectivity Rationale |

| Ethyl Acetate / Hexane | 1:1 | 0.40 – 0.50 | General Monitoring: Relies on dipole-dipole interactions. Excellent for separating the dipeptide from non-polar coupling byproducts like dicyclohexylurea (DCU)[3]. |

| Chloroform / Methanol | 95:5 | 0.55 – 0.65 | Polar Impurity Resolution: Methanol acts as a strong H-bond competitor, disrupting silica-amide interactions. Best for resolving polar additives like HOBt[4]. |

| Dichloromethane / EtOAc | 8:2 | 0.45 – 0.55 | Preparative Scale-Up: A milder, less toxic alternative to chloroform systems, providing excellent band resolution for preparative TLC[2]. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, this protocol employs a self-validating system using co-spotting and orthogonal visualization. This prevents false positives caused by matrix effects or co-eluting starting materials.

Phase 1: Plate & Sample Preparation

-

Stationary Phase Selection: Use Silica Gel 60 F254 aluminum or glass-backed plates. Causality: The F254 fluorescent indicator is mandatory. The aromatic benzyl ring of the Cbz protecting group absorbs UV light at 254 nm, quenching the plate's fluorescence and allowing non-destructive visualization[2].

-

Sample Dilution: Dissolve approximately 1–2 mg of the crude reaction mixture in 100 µL of Dichloromethane (DCM).

Phase 2: The Co-Spotting Technique (Internal Validation)

Draw a baseline 1.5 cm from the bottom of the plate. Apply 1 µL spots in the following order:

-

Lane 1 (SM1): Authentic Z-Val-OH reference standard[5].

-

Lane 2 (SM2): Gly-OEt HCl reference standard.

-

Lane 3 (Co-Spot): Reaction mixture overlaid precisely on top of SM1 and SM2. Causality: Co-spotting proves that the product's

is distinct from the starting materials within the exact same solvent matrix, eliminating false assumptions caused by solvent front distortions. -

Lane 4 (RM): Crude reaction mixture alone.

Phase 3: Chamber Saturation & Development

-

Place a piece of filter paper against the back wall of the TLC chamber.

-

Add 10 mL of the selected mobile phase (e.g., EtOAc/Hexane 1:1) and seal the chamber for 15 minutes. Causality: Chamber saturation prevents the volatile solvent from evaporating off the face of the TLC plate during development, which would otherwise cause "smiling" bands and irreproducible

values. -

Develop the plate until the solvent front is 1 cm from the top edge. Remove and air-dry completely.

Phase 4: Orthogonal Visualization Strategy

-

Non-Destructive UV Detection (254 nm): Examine the plate under a UV lamp. Mark all dark spots with a pencil.

-

Result: this compound and unreacted Z-Val-OH will be visible. Gly-OEt will be invisible[2].

-

-

Destructive Ninhydrin Stain: Spray the plate evenly with a 0.2% Ninhydrin solution in ethanol. Heat the plate with a heat gun or on a hot plate at 110°C for 2–3 minutes.

-

Result: Unreacted Gly-OEt (containing a primary amine) will stain deep purple/pink.

-

Validation Logic: The target dipeptide, this compound, lacks a free amino group. Therefore, the confirmed product spot must be UV-active and Ninhydrin-negative [4].

-

Visualization & Logical Workflow

Workflow for the orthogonal self-validating TLC analysis of this compound.

Troubleshooting & Mechanistic Insights

-

Differentiating Product from Z-Val-OH: Both the product and the Z-Val-OH starting material share the same orthogonal profile (UV-active, Ninhydrin-negative). However, because Z-Val-OH contains a free carboxylic acid, it is significantly more polar. In an EtOAc/Hexane (1:1) system, Z-Val-OH will remain near the baseline (

< 0.1), while the fully protected this compound will migrate cleanly to -

Addressing Spot Tailing: If the product spot exhibits severe tailing, it generally indicates partial deprotection or premature ester hydrolysis occurring during the reaction. To suppress the ionization of trace carboxylic acids on the silica gel, add 1% Glacial Acetic Acid to the Chloroform/Methanol mobile phase[4].

References

1.[1] Title: The Role of Ethyl N-(Benzyloxycarbonyl)-L-valyl-glycinate in Drug Synthesis | Source: nbinno.com | URL: 2.[2] Title: A New and Effective Synthetic Method for the Preparation of the Esters, Peptides, and Lactones | Source: oup.com | URL: 3.[4] Title: Z-L-Val-OH | 1149-26-4 - Benchchem | Source: benchchem.com | URL: 4.[5] Title: 3, 3′-(Phenylphosphinylidene) bis[2 (3 H)-benzoxazolone] and 3... | Source: oup.com | URL: 5.[3] Title: Diphenyl (2, 3-Dihydro-2-thioxo-3-benzoxazolyl) phosphonate: A New Reactive Condensing Agent | Source: oup.com | URL:

Sources

Application Notes and Protocols for the Deprotection of Z-Val-Gly-Oet via Catalytic Hydrogenation

Introduction: The Significance of Z-Group Deprotection in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, pioneered by Max Bergmann and Leonidas Zervas, represents a foundational cornerstone in the art of peptide synthesis.[1] Its utility lies in its ability to mask the nucleophilicity of an amine, thereby preventing unwanted side reactions during the intricate process of peptide chain elongation.[1] The Z-group is lauded for its stability across a wide array of reaction conditions, yet it can be cleaved under mild and highly specific protocols, most notably catalytic hydrogenation.[1]

This process, known as hydrogenolysis, offers a clean and efficient pathway to liberate the free amine, yielding only benign byproducts such as toluene and carbon dioxide, which simplifies subsequent purification steps.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of catalytic hydrogenation for the deprotection of the dipeptide Z-Val-Gly-Oet, a common intermediate in synthetic peptide chemistry. We will explore two primary protocols: the classic use of hydrogen gas and the increasingly popular transfer hydrogenation method.

The Underlying Chemistry: Mechanism of Catalytic Hydrogenolysis

The removal of the Z-group via catalytic hydrogenation is a fascinating and elegant transformation that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1][2] The mechanism can be understood as a two-stage process:

-

Hydrogenolysis of the Benzyl-Oxygen Bond: The reaction commences with the oxidative addition of the benzylic C-O bond to the palladium surface. Hydrogen gas (or a hydrogen donor) adsorbed onto the catalyst surface then facilitates the cleavage of this bond. This step is the core of the hydrogenolysis, releasing toluene.[1][2]

-

Spontaneous Decarboxylation: The cleavage of the benzyl ester results in the formation of an unstable carbamic acid intermediate attached to the peptide. This intermediate spontaneously decomposes, eliminating carbon dioxide and yielding the desired free amine of the dipeptide.[1][2]

Caption: Reaction mechanism for Z-group deprotection.

Critical Experimental Parameters: A Scientist's Perspective

The success of catalytic hydrogenation hinges on the careful selection and control of several key parameters. The rationale behind these choices is critical for achieving high yield and purity.

-

Catalyst Selection and Integrity: 10% Palladium on Carbon (Pd/C) is the workhorse catalyst for this transformation due to its high activity and relative cost-effectiveness.[3] However, the catalyst's performance is highly susceptible to poisons. Sulfur-containing compounds (e.g., from upstream reagents or certain amino acid residues like methionine or cysteine) and phosphorus-containing impurities can irreversibly deactivate the palladium surface.[3][4] Furthermore, the product amine itself can coordinate to the palladium, leading to product inhibition and a decrease in reaction rate.[5][6] Therefore, using high-purity starting materials and solvents is paramount.

-

The Hydrogen Source: H₂ Gas vs. Transfer Reagents:

-

Hydrogen Gas (H₂): This is the traditional and most direct hydrogen source. It is typically used at atmospheric pressure (via a balloon) for standard deprotections.[6] While highly effective, it requires specialized equipment and stringent safety protocols due to its flammability.[7]

-

Transfer Hydrogenation: This method offers a safer and often more convenient alternative by using a hydrogen donor molecule in situ.[1] Ammonium formate is a widely used donor; it decomposes on the catalyst surface to provide hydrogen, ammonia, and carbon dioxide.[6] This technique is particularly advantageous for laboratories not equipped for handling hydrogen gas and can sometimes offer improved chemoselectivity.[6]

-

-

Solvent Choice: The solvent must fully dissolve the substrate to ensure efficient interaction with the solid catalyst. Common choices include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[2][8] For larger, less soluble peptides, co-solvents or more polar options like N,N-dimethylformamide (DMF) might be necessary, although DMF can sometimes lead to side reactions.[9]

-

Reaction Conditions (Temperature and Pressure): Most Z-group deprotections proceed smoothly at ambient temperature and pressure.[6] For sterically hindered substrates or when catalyst activity is suboptimal, increasing the hydrogen pressure or gently heating the reaction may be required to drive it to completion.[5]

Comparative Overview of Deprotection Protocols

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Typical Catalyst | 10% Pd/C | 10% Pd/C |

| Common Solvents | MeOH, EtOH, EtOAc | MeOH, EtOH |

| Temperature | Room Temperature | Room Temperature to 40-60°C |

| Advantages | High atom economy, clean byproducts. | Enhanced safety (no H₂ gas), simple setup.[6] |

| Disadvantages | Requires handling of flammable H₂ gas. | Requires excess hydrogen donor, additional byproducts. |

Experimental Protocols

Safety First: Always handle palladium on carbon catalysts with care. The dry catalyst can be pyrophoric and may ignite in the presence of organic solvents and air.[7] Never allow the filter cake to dry during filtration.[7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Deprotection using Hydrogen Gas (H₂)

This protocol is the standard method for Z-group hydrogenolysis.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet with water

-

Methanol (MeOH), ACS grade or higher

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a suitable membrane filter

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol (to achieve a concentration of approximately 0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.[6]

-

Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to remove all oxygen.

-

Introducing Hydrogen: Connect the flask to a hydrogen-filled balloon via a needle. Evacuate the flask one final time and then backfill with hydrogen. Repeat this hydrogen purge three times.[10]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system might be 10% MeOH in Dichloromethane. The product spot should have a lower Rf value and be ninhydrin-positive. The reaction is complete when the starting material is no longer detectable.

-

Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Crucially, ensure the Celite® pad is kept wet with the solvent during filtration to prevent the catalyst from igniting.

-

Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude H-Val-Gly-Oet. The product can be purified further by chromatography if necessary.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a safer alternative that avoids the direct use of hydrogen gas.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet with water

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH), ACS grade or higher

-

Celite® or a suitable membrane filter

Procedure:

-

Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.

-

Reagent Addition: Add ammonium formate (typically 5-10 equivalents) to the solution and stir until it dissolves.[6]

-

Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.[6] The flask should be fitted with a reflux condenser for reactions requiring gentle heating.

-

Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-60°C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

-

Work-up and Isolation: The work-up procedure is identical to that described in Protocol 1. Filter the mixture through a wet pad of Celite®, wash the pad with solvent, and concentrate the combined filtrates to obtain the deprotected dipeptide.

Caption: General experimental workflow for deprotection.

Troubleshooting Common Issues

-

Sluggish or Incomplete Reaction:

-

Cause: Inefficient catalyst, poor substrate solubility, or product inhibition.[6]

-

Solution: Increase the catalyst loading or use a fresh batch.[10] Ensure the substrate is fully dissolved; consider a different solvent or gentle heating. If product inhibition is suspected, a continuous flow hydrogenation setup might be beneficial in an industrial setting.

-

-

Catalyst Poisoning:

-

Side Reactions:

-

Cause: Over-reduction or reaction with solvent impurities.

-

Solution: While this compound is not prone to many side reactions, in more complex peptides containing other reducible functional groups (e.g., nitro groups, alkynes, or other benzyl ethers), careful control of reaction conditions is necessary. Transfer hydrogenation can sometimes offer better selectivity.[6] Using DMF as a solvent has been reported to cause formylation side-products in some cases.[9]

-

References

-

Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

-

Palladium on Carbon. Available at: [Link]

-